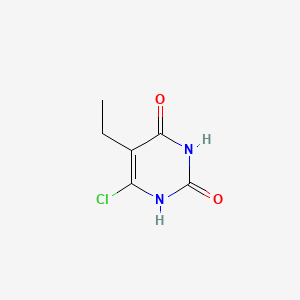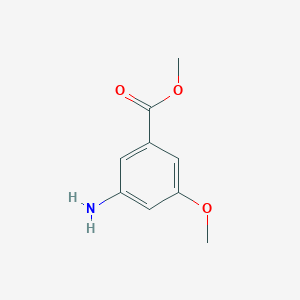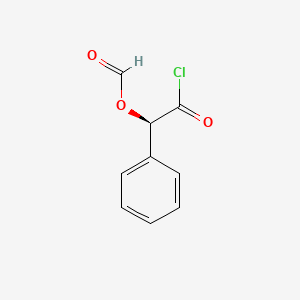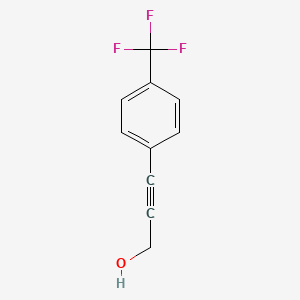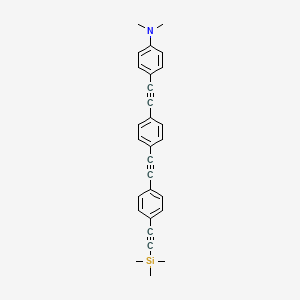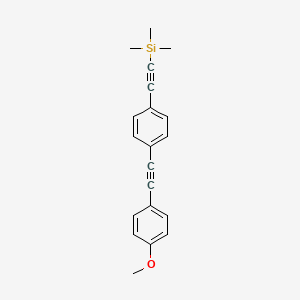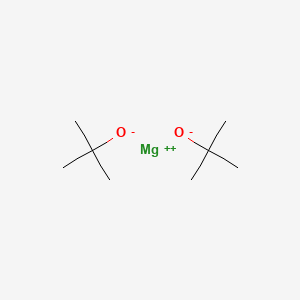
叔丁醇镁
描述
Magnesium tert-butoxide is a white crystalline solid characterized by its magnesium and tert-butoxide functional groups . It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations . It is also used as a pharmaceutical intermediate and in deprotonation reactions for organic syntheses .
Synthesis Analysis
The compound can be synthesized by reacting diethylmagnesium with tert-butanol in dry hexanes for 24 hours . The solvent is then removed in vacuo to give a white powder . Another method involves adding trimethyl carbinol ester and catalyzer TZB in a reaction vessel, then under nitrogen protection, adding rudimentary magnesium alkoxide, refluxing for 0.5-5 hours, and finally washing and drying the gained filter cake .Molecular Structure Analysis
The molecular structure of Magnesium tert-butoxide is Mg(OR)2, where R is an alkyl group . The compound has a molecular weight of 170.53 g/mol .Chemical Reactions Analysis
Magnesium tert-butoxide is used in various chemical reactions. It is used in deprotonation reactions for organic syntheses . It is also used in the preparation of certain medicines .Physical and Chemical Properties Analysis
Magnesium tert-butoxide has a flash point of 11.7 °C and a boiling point of 84.6 °C at 760 mmHg . It is supplied in the form of a white to gray powder . It is highly sensitive to moisture .作用机制
Target of Action
Magnesium tert-butoxide primarily targets protonated organic compounds . It acts as a strong base and nucleophile, participating in various reactions .
Mode of Action
The compound interacts with its targets through deprotonation reactions . It can remove a proton from an organic compound, leading to the formation of a new bond. This property makes it a valuable reagent in organic syntheses .
Biochemical Pathways
Magnesium tert-butoxide is involved in several biochemical pathways, including Grignard reactions and alkylations . In these reactions, it serves as a strong base and nucleophile, facilitating the formation of new organic compounds .
Pharmacokinetics
It’s important to note that it is awater-reactive solid , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The action of Magnesium tert-butoxide results in the formation of new organic compounds. It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other magnesium compounds .
Action Environment
The action of Magnesium tert-butoxide is influenced by environmental factors. It is a water-reactive solid and is sensitive to air and moisture . Therefore, it must be stored and used under conditions that minimize exposure to these elements to maintain its efficacy and stability .
安全和危害
未来方向
The Magnesium Tert-Butoxide market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy . The growth trajectory in the Magnesium Tert-Butoxide market is intricately linked with an unwavering commitment to continuous improvement . Companies that make the deliberate choice to prioritize the ongoing refinement of their processes, products, and customer experiences position themselves as true market leaders .
生化分析
Biochemical Properties
Magnesium tert-butoxide plays a significant role in biochemical reactions, particularly in the deprotonation of weak acids and the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules by acting as a strong base, facilitating the removal of protons from substrates. This interaction often leads to the activation or inhibition of specific biochemical pathways. For example, magnesium tert-butoxide can interact with enzymes involved in the synthesis of complex organic molecules, enhancing their catalytic activity .
Cellular Effects
Magnesium tert-butoxide has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, magnesium tert-butoxide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of magnesium tert-butoxide involves its strong basicity and ability to deprotonate substrates. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and altering their conformation and activity. This can result in the activation or inhibition of enzymatic reactions, leading to changes in cellular processes. Magnesium tert-butoxide can also influence gene expression by interacting with DNA and RNA molecules, affecting the transcription and translation of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium tert-butoxide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that magnesium tert-butoxide can have sustained effects on cellular function, with some changes persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of magnesium tert-butoxide vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways and cellular processes without causing significant toxicity. At high doses, magnesium tert-butoxide can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal models .
Metabolic Pathways
Magnesium tert-butoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can affect the activity of enzymes involved in the synthesis and degradation of organic molecules, leading to changes in the overall metabolic profile of cells. The compound’s strong basicity allows it to participate in deprotonation reactions, which are crucial for many metabolic processes .
Transport and Distribution
Within cells and tissues, magnesium tert-butoxide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
Magnesium tert-butoxide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions, as it ensures that magnesium tert-butoxide interacts with the appropriate biomolecules and enzymes within the cell .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium tert-butoxide can be achieved through the reaction of Magnesium metal with tert-butanol in the presence of a catalyst.", "Starting Materials": [ "Magnesium metal", "tert-butanol", "Catalyst (such as iodine or magnesium chloride)" ], "Reaction": [ "Add Magnesium metal to a flask containing tert-butanol and a small amount of catalyst", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted Magnesium metal", "Evaporate the solvent to obtain Magnesium tert-butoxide as a white solid" ] } | |
CAS 编号 |
32149-57-8 |
分子式 |
C4H10MgO |
分子量 |
98.43 g/mol |
IUPAC 名称 |
magnesium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3; |
InChI 键 |
YJEURMNULDBJRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] |
规范 SMILES |
CC(C)(C)O.[Mg] |
| 32149-57-8 | |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
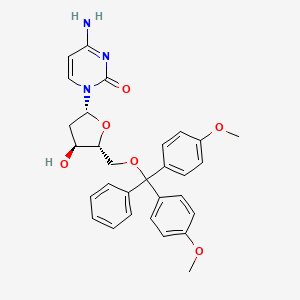
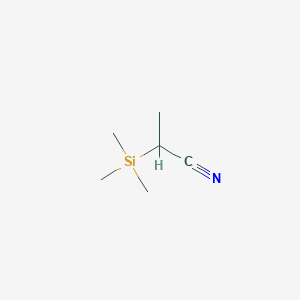
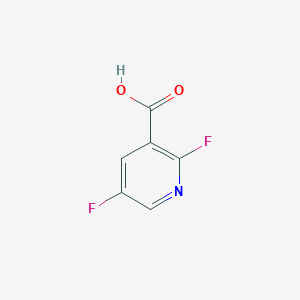
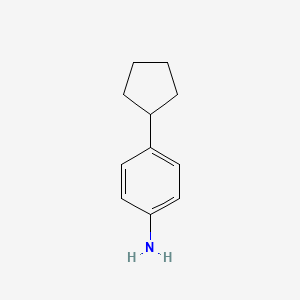
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)


